Sparfosic acid

Catalog No.
S543641
CAS No.
51321-79-0
M.F
C6H10NO8P
M. Wt
255.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sparfosic acid

CAS Number

51321-79-0

Product Name

Sparfosic acid

IUPAC Name

(2S)-2-[(2-phosphonoacetyl)amino]butanedioic acid

Molecular Formula

C6H10NO8P

Molecular Weight

255.12 g/mol

InChI

InChI=1S/C6H10NO8P/c8-4(2-16(13,14)15)7-3(6(11)12)1-5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)(H2,13,14,15)/t3-/m0/s1

InChI Key

ZZKNRXZVGOYGJT-VKHMYHEASA-N

SMILES

C(C(C(=O)O)NC(=O)CP(=O)(O)O)C(=O)O

solubility

Water > 950 (mg/mL)

Synonyms

l-aspartic acid, n-(2-phosphonoacetyl)-, l-aspartic acid, n-(phosphonoacetyl)-, N-(phosphonacetyl)-L-aspartate, N-(phosphonoacetyl)-L-aspartate, n-(phosphonoacetyl)-l-aspartic acid, n-phosphonacetyl-l-aspartic acid, NCI 224131, NSC 224131, NSC 224131, disodium salt, NSC 224131, tetrasodium salt, NSC-224131, PALA, phosphonoacetyl-l-aspartic acid, sparfosic acid

Canonical SMILES

C(C(C(=O)O)NC(=O)CP(=O)(O)O)C(=O)O

Isomeric SMILES

C([C@@H](C(=O)O)NC(=O)CP(=O)(O)O)C(=O)O

The exact mass of the compound Sparfosic acid is 255.0144 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as water > 950 (mg/ml). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Sparfosic acid, with the chemical formula C₆H₁₀N₀₈P and a CID of 39981, is recognized primarily as a stable transition state analogue for the enzyme aspartate transcarbamylase. This compound plays a significant role in biochemical pathways, particularly in the context of antineoplastic activity, which refers to its potential effectiveness in cancer treatment. Sparfosic acid functions by mimicking the transition state of substrates in enzymatic reactions, thereby inhibiting the activity of aspartate transcarbamylase, an enzyme crucial for pyrimidine nucleotide synthesis .

, including:

  • Oxidation: Under specific conditions, sparfosic acid can be oxidized to form different phosphonic derivatives.
  • Esterification: The compound can undergo esterification reactions, producing various esters that may have differing biological activities.
  • Condensation Reactions: It can be synthesized through condensation reactions involving L-aspartic acid and other phosphonic acids .

These reactions highlight its versatility and potential for modification in synthetic organic chemistry.

Sparfosic acid exhibits notable biological activity, particularly as an inhibitor of aspartate transcarbamylase. This inhibition disrupts nucleotide synthesis pathways, which can lead to reduced proliferation of cancer cells. The compound has been studied for its antitumor properties and is considered a promising candidate in cancer therapeutics. Additionally, it has been noted that sparfosic acid may increase the risk of methemoglobinemia when combined with certain agents such as benzyl alcohol .

Sparfosic acid can be synthesized through several methods, including:

  • Two-Step Procedure: A common method involves the condensation of L-aspartic acid with phosphonic acids, yielding sparfosic acid in high yield.
  • Michaelis-Arbuzov Reaction: This method utilizes N-(chloroacetyl) amino phosphonic acids or their esters followed by acidolysis to produce moderate yields of sparfosic acid .
  • Esterification: Sparfosic acid can also be synthesized by esterifying phosphonoacetate derivatives with ethanol under acidic conditions .

These methods demonstrate the compound's accessibility for research and pharmaceutical applications.

Sparfosic acid has several applications in the field of medicinal chemistry:

  • Antineoplastic Agent: Its primary application is as an antitumor agent due to its ability to inhibit nucleotide synthesis.
  • Research Tool: It serves as a valuable tool for studying enzyme kinetics and mechanisms involving aspartate transcarbamylase.
  • Potential Drug Development: Ongoing research is focused on its potential use in developing new cancer therapies .

Interaction studies involving sparfosic acid have revealed important insights into its pharmacological profile. Notably, it has been shown to increase the risk of methemoglobinemia when administered alongside certain drugs like benzyl alcohol. Understanding these interactions is crucial for optimizing therapeutic regimens and minimizing adverse effects .

Several compounds share structural or functional similarities with sparfosic acid. Here are a few notable examples:

Compound NameStructure/FunctionalityUnique Features
L-aspartic AcidAmino acid precursor involved in neurotransmissionNaturally occurring amino acid
PhosphonoacetatePhosphonic derivative used in organic synthesisServes as a precursor for various phosphonates
5-FluorouracilAntimetabolite used in cancer therapyInhibits thymidylate synthase
MethotrexateFolate antagonist used in cancer treatmentInhibits dihydrofolate reductase

Sparfosic acid stands out due to its specific mechanism of action as an inhibitor of aspartate transcarbamylase, which is not shared by all similar compounds. Its unique role in disrupting nucleotide synthesis pathways makes it particularly valuable in cancer research and therapy .

Michaelis-Arbuzov Reaction Pathways

The Michaelis-Arbuzov reaction represents one of the fundamental approaches for synthesizing sparfosic acid through carbon-phosphorus bond formation [1] [2]. This classical transformation involves the reaction of trivalent phosphorus esters with alkyl halides to produce pentavalent phosphorus species, specifically phosphonates in the case of sparfosic acid synthesis [1] [3].

The mechanism proceeds through nucleophilic attack by the phosphorus center on the electrophilic carbon of chloroacetyl derivatives, forming a phosphonium salt intermediate [1]. This intermediate subsequently undergoes dealkylation via nucleophilic substitution by the displaced halide anion, yielding the desired phosphonoacetyl moiety [3]. For sparfosic acid synthesis, the reaction typically employs trialkyl phosphites with N-chloroacetyl amino acid derivatives under thermal conditions ranging from 100-150°C in an inert atmosphere [2].

Research has demonstrated that the Michaelis-Arbuzov approach for sparfosic acid synthesis yields moderate results, typically achieving 30-50% conversion [2]. The reaction pathway involves initial formation of N-chloroacetyl-L-aspartic acid derivatives, followed by phosphite condensation. Critical parameters include temperature control, reaction time optimization, and the selection of appropriate leaving groups to enhance the nucleophilic displacement step [4].

The primary challenge associated with this methodology lies in competing side reactions that can occur at elevated temperatures [3]. Dealkylation of the phosphite esters by hydrogen chloride byproducts can lead to formation of lower phosphate esters, reducing the overall yield of the target compound [5]. Additionally, thermal decomposition of sensitive amino acid derivatives can occur under the harsh reaction conditions required for efficient phosphonium salt formation [2].

Optimization strategies for the Michaelis-Arbuzov pathway include the use of Lewis acid catalysts such as aluminum trichloride or magnesium chloride to facilitate the initial nucleophilic attack [6]. Solvent selection has proven crucial, with polar aprotic solvents like dimethylformamide providing optimal results for maintaining amino acid derivative stability while promoting phosphorus nucleophilicity [4].

Stepwise Condensation Strategies Using L-Aspartic Acid Derivatives

The stepwise condensation approach utilizing protected L-aspartic acid derivatives has emerged as a highly efficient synthetic strategy for sparfosic acid production [8]. This methodology leverages the reactivity of activated carboxylic acid derivatives with phosphonoacetic acid precursors under controlled coupling conditions [9].

The most successful implementation involves the use of L-aspartic acid di-tert-butyl ester as the starting material [10] [8]. This approach begins with the preparation of L-aspartic acid di-tert-butyl ester hydrochloride through standard esterification procedures using tert-butyl acetate and boron trifluoride diethyl etherate catalyst at ambient temperature [10]. The protected amino acid derivative subsequently undergoes amide coupling with diethylphosphonoacetic acid using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole .

The coupling reaction proceeds under mild conditions, typically in dimethylformamide solvent at temperatures ranging from room temperature to 60°C [8]. This controlled environment prevents the thermal decomposition and racemization commonly observed with more aggressive synthetic approaches. The reaction yields are consistently high, ranging from 60-80% for the coupling step .

Following successful coupling, the protected intermediate undergoes selective deprotection to reveal the target sparfosic acid structure [8]. The tert-butyl esters are removed using standard acidic conditions, such as trifluoroacetic acid treatment, while the ethyl phosphonate esters are hydrolyzed under basic conditions using sodium hydroxide [11]. This sequential deprotection strategy allows for precise control over the final product composition and minimizes side product formation [8].

The stepwise condensation methodology offers several distinct advantages over direct coupling approaches [9]. The protection strategy prevents intramolecular cyclization reactions that can occur between the amino acid carboxyl groups and the phosphonoacetyl moiety. Additionally, the mild reaction conditions preserve the stereochemical integrity of the L-aspartic acid center, ensuring production of the desired L-isomer .

Optimization of this synthetic route has focused on solvent system selection and coupling reagent evaluation [8]. Dimethylsulfoxide has proven effective as an alternative solvent, particularly for large-scale applications where dimethylformamide recovery becomes economically important. Alternative coupling systems, including 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide with N-hydroxysuccinimide, have demonstrated comparable efficiency with improved cost profiles for industrial implementation .

Large-Scale Production Challenges and Solvent Systems

Large-scale production of sparfosic acid presents unique challenges related to reaction scalability, solvent selection, and process economics [12] [13]. The transition from laboratory-scale synthesis to industrial production requires careful optimization of reaction parameters to maintain both yield and product quality while addressing safety and environmental considerations [14].

Temperature control becomes increasingly critical at larger scales due to the exothermic nature of many synthetic steps [12]. Laboratory procedures typically employ reaction temperatures of 80-120°C, but industrial processes often require moderation to 95-105°C to ensure adequate heat dissipation and prevent thermal runaway conditions [15]. This temperature reduction necessitates longer reaction times, typically extending from 2-6 hours at laboratory scale to 6-12 hours for industrial batches [12].

Solvent system selection for large-scale production involves balancing reaction efficiency, product solubility, environmental impact, and cost considerations [6]. Pure water systems offer the lowest environmental impact and cost profile but provide only moderate reaction efficiency [13]. Mixed aqueous-organic systems, such as dimethylformamide-water combinations, significantly improve reaction rates and product solubility but introduce solvent recovery and disposal challenges [12].

The most promising large-scale solvent systems utilize aqueous media with controlled additions of co-solvents [13]. Methanol-water mixtures in ratios of 2:8 provide good balance between reaction efficiency and environmental acceptability, while ethanol-water systems offer similar performance with improved safety profiles [12]. These aqueous-dominant systems facilitate direct crystallization recovery methods, reducing downstream processing requirements [13].

Process intensification strategies for large-scale sparfosic acid production include the implementation of continuous flow reactors [15]. These systems offer improved heat and mass transfer characteristics, enabling better temperature control and reduced reaction times compared to traditional batch processes. Continuous processing also provides opportunities for in-line purification and real-time quality monitoring [15].

Catalyst loading optimization becomes economically significant at industrial scales [12]. Laboratory procedures typically employ 5-10% catalyst loadings, but economic considerations drive reduction to 1-3% for large-scale processes. This reduction requires careful optimization of reaction conditions to maintain acceptable conversion rates [6].

Yield optimization at industrial scale presents ongoing challenges, with typical production yields of 55-70% compared to 70-85% achieved at laboratory scale [12]. This yield reduction results from increased side reaction rates at extended reaction times, heat transfer limitations, and the need for more conservative reaction conditions to ensure safety and reproducibility [13].

Purification Techniques and Salt Formation (Disodium/Tetrasodium Salts)

Purification of sparfosic acid and formation of its pharmaceutically relevant sodium salts requires specialized techniques to achieve the purity levels necessary for biological applications [16] [17]. The free acid form exhibits limited stability and solubility characteristics that necessitate conversion to more manageable salt forms [18].

The most widely employed purification strategy involves initial crystallization from aqueous media [18]. This approach exploits the differential solubility characteristics of sparfosic acid and common impurities, particularly residual starting materials and coupling reagents [17]. Crystallization procedures typically achieve 85-90% purity with recovery yields of 70-80%, making this technique suitable for initial purification steps [18].

Ion exchange chromatography provides the highest purity levels, consistently achieving 95-98% product purity [19]. This technique effectively removes ionic impurities, including excess coupling reagents, inorganic salts, and amino acid impurities that may co-crystallize with the target compound. However, the associated recovery yields of 60-75% and high operational costs limit its application to high-value preparations or final purification steps [20].

Turbulent flow precipitation represents a specialized technique specifically developed for sparfosic acid purification [16]. This method addresses the particular challenge of removing acetic acid and sodium acetate impurities that commonly co-precipitate with sparfosic acid salts during conventional crystallization procedures [17]. The turbulent flow conditions create rapid mixing and nucleation, promoting selective precipitation of the desired product while maintaining impurities in solution [16].

The preparation of disodium sparfosic acid salt involves controlled neutralization of the free acid using precisely measured sodium hydroxide solutions [16]. The process requires careful pH monitoring to achieve the target pH of approximately 7.5-8.0, corresponding to the disodium salt stoichiometry [21]. Temperature control during neutralization prevents decomposition and ensures reproducible salt formation [18].

Tetrasodium salt preparation follows similar principles but requires complete neutralization of all ionizable protons [16]. This process typically involves treatment with four equivalents of sodium hydroxide under controlled conditions to prevent over-neutralization and side product formation [17]. The tetrasodium salt exhibits superior aqueous solubility compared to the disodium form, making it preferred for certain pharmaceutical applications [21].

Cyclohexylammonium salt formation provides an alternative purification strategy that offers superior crystal quality and purification efficiency [16] [22]. This approach involves treatment of crude sparfosic acid with cyclohexylamine in aqueous solution, forming crystalline cyclohexylammonium salts that can be readily separated from impurities through selective crystallization [22]. The cyclohexylammonium salt exhibits excellent thermal stability and can be converted to other salt forms through ion exchange procedures [16].

Recrystallization from methanol-water mixtures offers improved crystal morphology and purity compared to pure aqueous systems [17]. The organic co-solvent modifies the crystallization kinetics, promoting formation of larger, more uniform crystals with reduced inclusion of impurities [19]. However, this approach requires solvent recovery systems for economic viability at production scales [17].

pH adjustment precipitation provides precise control over salt stoichiometry by leveraging the multiple ionization states of sparfosic acid [18]. This technique involves stepwise neutralization with monitoring of pH and conductivity to identify specific equivalence points corresponding to desired salt forms [21]. The method achieves 90-94% purity with recovery yields of 75-85%, making it suitable for production-scale applications [18].

Dialysis purification offers effective removal of low molecular weight impurities while maintaining high recovery yields [19]. This technique employs semipermeable membranes to separate sparfosic acid from small molecule contaminants based on size exclusion principles. While time-consuming, dialysis provides consistent purification results and eliminates the need for organic solvents [20].

Transition-State Analogue Properties in Aspartate Transcarbamoylase Inhibition

Sparfosic acid functions as a potent transition-state analogue that mimics the tetrahedral intermediate formed during the aspartate transcarbamoylase-catalyzed reaction [1] [2] [3]. The compound exhibits extraordinary binding affinity, with an inhibition constant (Ki) of approximately 10⁻⁸ M, representing binding that is approximately one million times tighter than natural substrate binding [4] [5] [6]. This exceptional affinity stems from its structural similarity to the high-energy transition state that naturally occurs during the condensation of carbamoyl phosphate and aspartate [1] [2].

ParameterValueCondition/NotesReference
Inhibition Constant (Ki)~10⁻⁸ MVarious ATCase origins [4] [5] [6]
Binding Affinity vs Natural Substrates~1,000,000-fold tighterCompared to substrate binding [7] [8]
Hill Coefficient1.95 (absence of effectors)Cooperative binding observed [9]
Dissociation Constant (PALA)95 nM (catalytic subunit)Isolated catalytic subunit [9]
On-rate (association)~10⁸ M⁻¹s⁻¹Rapid binding kinetics [10]
Transition State MimicryTetrahedral intermediate analogueStable analogue of activated complex [1] [2] [3]
Structural Similarity to Transition StatePhosphonate mimics phosphate groupCarboxylates mimic aspartate [11] [12]
Chemical StabilityChemically stable (no reaction)No catalytic turnover [7] [8]

The molecular structure of Sparfosic acid (C₆H₁₀NO₈P) incorporates a phosphonacetyl group linked to the terminal nitrogen of L-aspartic acid, creating a stable analogue of the transition state geometry [1] [13]. The phosphonate group serves as an isosteric replacement for the phosphate moiety of carbamoyl phosphate, while the aspartate portion maintains the carboxylate groups essential for enzyme recognition [11] [12]. This structural design allows Sparfosic acid to occupy the active site with a geometry closely resembling the actual transition state, but without undergoing the chemical transformation that would occur with natural substrates [7] [8].

Binding kinetics studies reveal that Sparfosic acid exhibits rapid association kinetics with an on-rate of approximately 10⁸ M⁻¹s⁻¹, followed by slow conformational changes that stabilize the enzyme-inhibitor complex [10]. The binding process demonstrates cooperative behavior with a Hill coefficient of 1.95 in the absence of allosteric effectors, indicating positive cooperativity between binding sites [9]. This cooperativity reflects the allosteric nature of aspartate transcarbamoylase and demonstrates that Sparfosic acid binding influences the affinity of subsequent binding events at other active sites.

Allosteric Modulation of Catalytic and Regulatory Subunits

Sparfosic acid profoundly influences the allosteric properties of aspartate transcarbamoylase through its interactions with both catalytic and regulatory subunits [14] [15]. The enzyme exists in a dynamic equilibrium between two primary conformational states: the tense (T) state, characterized by low substrate affinity and reduced catalytic activity, and the relaxed (R) state, which exhibits high substrate affinity and enhanced catalytic efficiency [14] [16].

Allosteric EffectorEffect on ATCase ActivityMechanismS₀.₅ for Aspartate (mM)Reference
ATPActivationPromotes R-state~3-4 [14] [17] [15]
CTPInhibition (partial)Promotes T-state11 [14] [18] [15]
UTP + CTPSynergistic inhibition (90-95%)Stabilizes inhibited conformation17 [18] [17]
Mg²⁺ + ATPEnhanced activationDivalent cation bridgingReduced [15]
Mg²⁺ + CTP + UTPComplete inhibitionMultiple nucleotide bindingGreatly increased [15]
GTPMinimal effectWeak regulatory effectSimilar to control [17]
Sparfosic Acid (PALA)Potent inhibitionTransition state stabilizationN/A (irreversible) [1] [4] [5]

The regulatory mechanism involves complex interactions between nucleotide effectors and divalent cations [15]. Recent studies demonstrate that the classical model of simple ATP activation and CTP inhibition requires revision. In physiological conditions containing divalent cations such as Mg²⁺, the actual allosteric inhibitor appears to be a combination of CTP, UTP, and divalent cations, while the activator consists of ATP or ATP plus GTP in the presence of divalent cations [15]. This finding significantly alters the understanding of aspartate transcarbamoylase regulation and suggests that Sparfosic acid binding occurs within a more complex regulatory landscape than previously appreciated.

Structural studies reveal that two nucleotide triphosphates can bind to each allosteric site, with divalent cations acting as bridges between the triphosphate groups [15]. This discovery explains the synergistic effects observed with multiple nucleotides and provides insight into how Sparfosic acid might influence the binding of these regulatory molecules. The binding of Sparfosic acid appears to stabilize a conformation that favors the R-state transition, effectively locking the enzyme in a configuration that would normally be associated with high catalytic activity, but preventing actual catalysis due to the chemical stability of the inhibitor [7] [8].

Impact on De Novo Pyrimidine Biosynthesis Pathways

Sparfosic acid exerts its primary biochemical effect by disrupting the de novo pyrimidine biosynthesis pathway at the level of aspartate transcarbamoylase, the enzyme catalyzing the second step in the pathway [1] [4] [5] [19]. This intervention has cascading effects throughout the entire biosynthetic route, ultimately leading to severe depletion of pyrimidine nucleotides essential for DNA and RNA synthesis.

Pathway ComponentNormal FunctionEffect of Sparfosic AcidConsequenceReference
Carbamoyl Phosphate Synthetase IIFirst enzyme (rate-limiting in animals)Indirect (via UTP feedback)Reduced carbamoyl phosphate [20] [21] [22]
Aspartate TranscarbamoylaseSecond enzyme (rate-limiting in bacteria)Direct potent inhibitionBlocked N-carbamoyl-L-aspartate formation [1] [4] [5] [19]
DihydroorotaseRing closureIndirect (substrate depletion)Reduced dihydroorotate [20] [21]
Dihydroorotate DehydrogenaseOxidation to orotateIndirect (substrate depletion)Reduced orotate [20] [21]
Orotate PhosphoribosyltransferaseRibose attachmentIndirect (substrate depletion)Reduced OMP [20] [21]
UMP SynthaseDecarboxylation to UMPIndirect (substrate depletion)Reduced UMP [20] [21]
UMP → UDP → UTPPhosphorylation cascadeSeverely reducedPyrimidine nucleotide depletion [1] [4] [5]
UTP → CTPAminationSeverely reducedCytidine nucleotide depletion [1] [4] [5]

The primary target of Sparfosic acid is aspartate transcarbamoylase, which catalyzes the condensation of carbamoyl phosphate and aspartate to form N-carbamoyl-L-aspartate [20] [21]. This reaction represents the first committed step in pyrimidine biosynthesis in prokaryotes and a critical regulatory point in eukaryotes [22] [23]. By inhibiting this enzyme, Sparfosic acid effectively blocks the flow of metabolites through the entire downstream pathway.

Metabolic consequences of aspartate transcarbamoylase inhibition extend beyond simple substrate depletion [19]. Studies using Sparfosic acid treatment demonstrate progressive accumulation of cells in S-phase, indicating cell cycle arrest due to insufficient pyrimidine nucleotides for DNA replication [24]. The compound causes a dramatic reduction in cellular pools of UMP, UDP, UTP, and CTP, while having minimal direct effects on purine nucleotide levels [1] [4] [5].

Feedback regulation mechanisms normally maintain balanced nucleotide pools through complex regulatory networks [22] [25]. Sparfosic acid disrupts these regulatory circuits by eliminating the products that normally provide feedback control. The absence of UTP and CTP removes both the negative feedback inhibition of carbamoyl phosphate synthetase II and the allosteric inhibition of aspartate transcarbamoylase itself, creating a dysregulated state that cannot be rescued by endogenous mechanisms [20] [21].

Cooperative Binding Dynamics with Substrates (Carbamoyl Phosphate/Aspartate)

The cooperative binding dynamics between Sparfosic acid and the natural substrates carbamoyl phosphate and aspartate represent a fundamental aspect of its mechanism of action [26] [27]. Aspartate transcarbamoylase employs an ordered sequential binding mechanism, where carbamoyl phosphate binds first, followed by aspartate, and this sequence is crucial for understanding how Sparfosic acid achieves its extraordinary inhibitory potency.

Binding ParameterMechanism/CharacteristicStructural BasisKinetic ConsequenceReference
Substrate Binding OrderOrdered sequential (CP before Asp)Electrostatic complementarityEnhanced catalytic efficiency [26] [27]
Carbamoyl Phosphate BindingInduces local conformational changes80s loop repositioningCreates aspartate binding site [26] [27]
Aspartate BindingTriggers domain closure and R-state240s loop movementFacilitates catalysis [26] [27]
PALA Cooperative BindingHill coefficient ~1.95Multiple binding sitesUltratight binding [9]
Domain ClosureClamp-like mechanismHinge movement between domainsSubstrate approximation [26] [27]
Quaternary Structure ChangeT-state → R-state transition11 Å elongation of enzymeCooperative behavior [14] [26]
Homotropic CooperativityPositive cooperativity for aspartateAllosteric communicationSigmoidal kinetics [14] [26]
Heterotropic EffectsATP activation, CTP inhibitionRegulatory subunit bindingFine-tuned regulation [14] [17] [15]

Ordered substrate binding begins with carbamoyl phosphate binding to the enzyme [26] [27]. This initial binding event induces significant conformational changes, particularly in the 80s loop region, which repositions critical residues such as Ser80 and Lys84 from the adjacent catalytic chain into the active site [26]. These conformational changes dramatically alter the electrostatic properties of the active site, creating a positively charged binding pocket that is complementary to aspartate [26]. This induced-fit mechanism ensures that aspartate cannot bind productively in the absence of carbamoyl phosphate, thereby enforcing the ordered binding sequence.

Aspartate binding occurs subsequent to carbamoyl phosphate binding and triggers additional conformational changes, including movement of the 240s loop and closure of the domain structure [26] [27]. This domain closure acts as a molecular clamp that brings the substrates into close proximity and positions catalytic residues optimally for the chemical reaction [26]. The binding of aspartate also initiates the quaternary conformational change from the T-state to the R-state, involving an 11 Å elongation of the enzyme and rotations of both catalytic and regulatory subunits [14] [26].

Sparfosic acid binding exploits this cooperative mechanism by simultaneously occupying binding sites for both substrates [9] [11] [12]. The compound contains structural elements that mimic both carbamoyl phosphate (through its phosphonate group) and aspartate (through its carboxylate groups), allowing it to benefit from the binding energy associated with both substrate recognition events [11] [12]. This bidentate binding mode contributes significantly to its exceptional affinity and explains why transition-state analogues generally bind much more tightly than individual substrate analogues.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-3.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

255.01440327 g/mol

Monoisotopic Mass

255.01440327 g/mol

Heavy Atom Count

16

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

78QVZ7RG8L

Related CAS

60342-56-5 (tetra-hydrochloride salt)

Pharmacology

Sparfosic Acid is a stable transition state analogue for an aspartate transcarbamylase-catalyzed reaction with antineoplastic activity. Sparfosic acid is a stable transition analogue of the activated complex for the reaction catalyzed by aspartate transcarbamylase, the first step in the pyrimidine biosynthetic pathway. This agent inhibits de novo pyrimidine biosynthesis and increases the extent to which fluorouracil metabolites are incorporated into RNA.

MeSH Pharmacological Classification

Enzyme Inhibitors

Other CAS

51321-79-0

Wikipedia

Sparfosic acid

Stability Shelf Life

Bulk: The compound is very stable as the bulk drug. The bulk material is hygroscopic; protect from moisture when storing. Solution: The compound is very stable in aqueous solution (qualitative). PALA (1mg/mL) is chemically stable for at least 2 weeks at room temperature in aqueous solution.

Dates

Last modified: 02-18-2024
1: Ruiz-Ramos A, Velázquez-Campoy A, Grande-García A, Moreno-Morcillo M, Ramón-Maiques S. Structure and Functional Characterization of Human Aspartate Transcarbamoylase, the Target of the Anti-tumoral Drug PALA. Structure. 2016 Jul 6;24(7):1081-94. doi: 10.1016/j.str.2016.05.001. Epub 2016 Jun 2. PubMed PMID: 27265852.
2: Wang J, Yin H, Panandikar A, Gandhi V, Sen S. Elevated cyclin A associated kinase activity promotes sensitivity of metastatic human cancer cells to DNA antimetabolite drug. Int J Oncol. 2015 Aug;47(2):782-90. doi: 10.3892/ijo.2015.3037. Epub 2015 Jun 8. PubMed PMID: 26058363; PubMed Central PMCID: PMC4501665.
3: Ruiz-Ramos A, Lallous N, Grande-García A, Ramón-Maiques S. Expression, purification, crystallization and preliminary X-ray diffraction analysis of the aspartate transcarbamoylase domain of human CAD. Acta Crystallogr Sect F Struct Biol Cryst Commun. 2013 Dec;69(Pt 12):1425-30. doi: 10.1107/S1744309113031114. Epub 2013 Nov 29. PubMed PMID: 24316846; PubMed Central PMCID: PMC3855736.
4: Yan B, Ouyang R, Huang C, Liu F, Neill D, Li C, Dewhirst M. Heat induces gene amplification in cancer cells. Biochem Biophys Res Commun. 2012 Oct 26;427(3):473-7. doi: 10.1016/j.bbrc.2012.09.011. Epub 2012 Sep 11. PubMed PMID: 22975353.
5: Ruhul Amin AR, Thakur VS, Gupta K, Agarwal MK, Wald DN, Shin DM, Agarwal ML. N-(phosphonacetyl)-L-aspartate induces TAp73-dependent apoptosis by modulating multiple Bcl-2 proteins: potential for cancer therapy. Oncogene. 2013 Feb 14;32(7):920-9. doi: 10.1038/onc.2012.96. Epub 2012 Mar 19. PubMed PMID: 22430213; PubMed Central PMCID: PMC3382011.
6: Yang Y, Cai S, Yang L, Yu S, Jiang J, Yan X, Zhang H, Liu L, Liu Q, Du J, Cai S, Sung KL. Targeting eradication of malignant cells derived from human bone marrow mesenchymal stromal cells. Exp Cell Res. 2010 Dec 10;316(20):3329-41. doi: 10.1016/j.yexcr.2010.02.014. Epub 2010 Feb 23. PubMed PMID: 20184882.
7: Coudray L, Kantrowitz ER, Montchamp JL. Submicromolar phosphinic inhibitors of Escherichia coli aspartate transcarbamoylase. Bioorg Med Chem Lett. 2009 Feb 1;19(3):900-2. doi: 10.1016/j.bmcl.2008.11.115. Epub 2008 Dec 6. PubMed PMID: 19097895; PubMed Central PMCID: PMC2743340.
8: Hastak K, Paul RK, Agarwal MK, Thakur VS, Amin AR, Agrawal S, Sramkoski RM, Jacobberger JW, Jackson MW, Stark GR, Agarwal ML. DNA synthesis from unbalanced nucleotide pools causes limited DNA damage that triggers ATR-CHK1-dependent p53 activation. Proc Natl Acad Sci U S A. 2008 Apr 29;105(17):6314-9. doi: 10.1073/pnas.0802080105. Epub 2008 Apr 23. PubMed PMID: 18434539; PubMed Central PMCID: PMC2359797.
9: Mathew R, Kongara S, Beaudoin B, Karp CM, Bray K, Degenhardt K, Chen G, Jin S, White E. Autophagy suppresses tumor progression by limiting chromosomal instability. Genes Dev. 2007 Jun 1;21(11):1367-81. Epub 2007 May 17. Erratum in: Genes Dev. 2007 Jul 1;21(13):1701. PubMed PMID: 17510285; PubMed Central PMCID: PMC1877749.
10: Eldo J, Heng S, Kantrowitz ER. Design, synthesis, and bioactivity of novel inhibitors of E. coli aspartate transcarbamoylase. Bioorg Med Chem Lett. 2007 Apr 1;17(7):2086-90. Epub 2006 Dec 21. PubMed PMID: 17336518; PubMed Central PMCID: PMC1930159.
11: Agarwal MK, Hastak K, Jackson MW, Breit SN, Stark GR, Agarwal ML. Macrophage inhibitory cytokine 1 mediates a p53-dependent protective arrest in S phase in response to starvation for DNA precursors. Proc Natl Acad Sci U S A. 2006 Oct 31;103(44):16278-83. Epub 2006 Oct 18. PubMed PMID: 17050687; PubMed Central PMCID: PMC1637573.
12: Unger MM, Wahl J, Ushmorov A, Buechele B, Simmet T, Debatin KM, Beltinger C. Enriching suicide gene bearing tumor cells for an increased bystander effect. Cancer Gene Ther. 2007 Jan;14(1):30-8. Epub 2006 Oct 6. PubMed PMID: 17024230.
13: Zanotti JM, Hervé G, Bellissent-Funel MC. Picosecond dynamics of T and R forms of aspartate transcarbamylase: a neutron scattering study. Biochim Biophys Acta. 2006 Oct;1764(10):1527-35. Epub 2006 Aug 24. PubMed PMID: 17008138.
14: Eldo J, Cardia JP, O'Day EM, Xia J, Tsuruta H, Kantrowitz ER. N-phosphonacetyl-L-isoasparagine a potent and specific inhibitor of Escherichia coli aspartate transcarbamoylase. J Med Chem. 2006 Oct 5;49(20):5932-8. PubMed PMID: 17004708; PubMed Central PMCID: PMC2538380.
15: Rebuzzini P, Martinelli P, Blasco M, Giulotto E, Mondello C. Inhibition of gene amplification in telomerase deficient immortalized mouse embryonic fibroblasts. Carcinogenesis. 2007 Mar;28(3):553-9. Epub 2006 Sep 14. PubMed PMID: 16973670.
16: Leonard GD, Kemeny NE. Continued survival of more than ten years, without resection of metastatic disease, in patients with metastatic colorectal cancer treated with biomodulated fluorouracil: report of two cases. Dis Colon Rectum. 2006 Mar;49(3):407-10. PubMed PMID: 16475032.
17: Garcia RA, Liu L, Hu Z, Gonzalez A, von Borstel RW, Saydoff JA. Severe cytochrome c oxidase inhibition in vivo does not induce a pyrimidine deficiency; neuroprotective action of oral uridine prodrug PN401 requires supraphysiological levels of uridine. Brain Res. 2005 Dec 20;1066(1-2):164-71. Epub 2005 Dec 5. PubMed PMID: 16330000.
18: Pfund E, Lequeux T, Masson S, Vazeux M, Cordi A, Pierre A, Serre V, Hervé G. Efficient synthesis of fluorothiosparfosic acid analogues with potential antitumoral activity. Bioorg Med Chem. 2005 Aug 15;13(16):4921-8. PubMed PMID: 15975800.
19: Stieglitz KA, Pastra-Landis SC, Xia J, Tsuruta H, Kantrowitz ER. A single amino acid substitution in the active site of Escherichia coli aspartate transcarbamoylase prevents the allosteric transition. J Mol Biol. 2005 Jun 3;349(2):413-23. Epub 2005 Apr 9. PubMed PMID: 15890205; PubMed Central PMCID: PMC1479453.
20: Hollander MC, Philburn RT, Patterson AD, Wyatt MA, Fornace AJ Jr. Genomic instability in Gadd45a-/- cells is coupled with S-phase checkpoint defects. Cell Cycle. 2005 May;4(5):704-9. Epub 2005 May 14. PubMed PMID: 15846075.

Explore Compound Types